molecular formula C19H18FNO4S2 B3017919 Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 900012-70-6

Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B3017919
CAS No.: 900012-70-6
M. Wt: 407.47
InChI Key: UZYQGBSVJKMHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocyclic structure, along with various functional groups such as ethyl ester, sulfamoyl, and fluoro substituents. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and suitable precursors.

    Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Sulfamoylation: The sulfamoyl group can be introduced through reactions with sulfamoyl chloride or related reagents.

    Esterification: The ethyl ester group can be formed by esterification reactions using ethanol and appropriate carboxylic acid derivatives.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalytic processes to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LAH) can convert certain functional groups within the compound to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or sulfamoyl positions, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:

    Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: Similar structure but lacks the fluoro substituent.

    Mthis compound: Similar structure but has a methyl ester group instead of an ethyl ester.

    Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-chloro-1-benzothiophene-2-carboxylate: Similar structure but has a chloro substituent instead of a fluoro substituent.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that may not be present in other similar compounds.

Properties

IUPAC Name

ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4S2/c1-4-25-19(22)17-18(16-13(20)6-5-7-15(16)26-17)27(23,24)21-14-10-11(2)8-9-12(14)3/h5-10,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYQGBSVJKMHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.